3-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
OSM-S-143 is a compound that belongs to the amino-thienopyrimidine series, which has been studied extensively for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.
Preparation Methods
The synthesis of OSM-S-143 involves several steps, starting with the construction of the thienopyrimidine scaffold. The process typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of the Thienopyrimidine Scaffold: The thiophene derivatives are then reacted with appropriate reagents to form the thienopyrimidine scaffold.
Completion of the Halogenated Aminothienopyrimidine Scaffold: The scaffold is further modified by introducing halogen atoms and amino groups to achieve the desired structure of OSM-S-143.
Chemical Reactions Analysis
OSM-S-143 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications in treating malaria and other diseases.
Industry: OSM-S-143 can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-143 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. The exact molecular targets and pathways involved are still under investigation, but studies suggest that OSM-S-143 may interfere with the parasite’s metabolic processes and protein synthesis .
Comparison with Similar Compounds
OSM-S-143 is unique compared to other compounds in the amino-thienopyrimidine series due to its specific structural modifications. Similar compounds in this series include OSM-S-106 and OSM-S-137, which have different functional groups and exhibit varying levels of antimalarial activity . The uniqueness of OSM-S-143 lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H8ClN3O2S2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(4-chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-12-11-9(15-6-16-12)5-10(19-11)7-2-1-3-8(4-7)20(14,17)18/h1-6H,(H2,14,17,18) |
InChI Key |
WDYQLTAMDQFUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
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